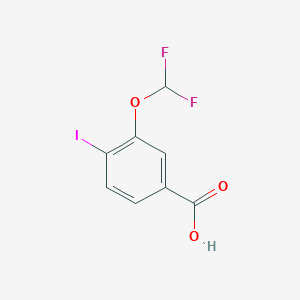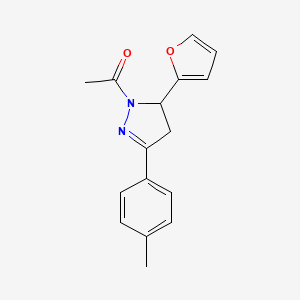
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a chemical compound that has been studied for its potential use in the synthesis of heterocyclic compounds with antimicrobial activity . It is synthesized from the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds . The structures of the newly synthesized compounds were elucidated based on elemental analysis, spectral data, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
This compound is used in the synthesis of heterocyclic compounds with antimicrobial activity . It reacts with different halogenated compounds to produce various derivatives .作用機序
The mechanism of action of this compound varies depending on its application. In the field of medicine, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells.
In the field of agriculture, this compound has been found to disrupt the nervous system of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone vary depending on its application. In the field of medicine, it has been found to reduce inflammation, inhibit tumor growth, and possess anti-microbial properties. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been found to protect crops from insect and fungal infestations.
実験室実験の利点と制限
The advantages of using 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone in lab experiments include its ease of synthesis, low toxicity, and wide range of potential applications. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research and development of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. In the field of medicine, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It also has potential as a novel anti-inflammatory drug.
In the field of agriculture, further studies are needed to explore its potential use as a plant growth regulator and as a natural pesticide.
In the field of material science, further studies are needed to explore its potential use as a corrosion inhibitor and as a dye for textiles.
In conclusion, this compound is a versatile chemical compound with a wide range of potential applications. Its ease of synthesis, low toxicity, and promising results in various scientific research applications make it a promising compound for further research and development.
合成法
The synthesis of 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves the reaction of furan-2-carbaldehyde, p-tolylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrazoline ring. The final product is obtained through the purification process.
科学的研究の応用
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has shown promising results in various scientific research applications. In the field of medicine, it has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been found to possess insecticidal and fungicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of material science, this compound has been studied for its potential use as a corrosion inhibitor and as a dye for textiles.
特性
IUPAC Name |
1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-7-13(8-6-11)14-10-15(16-4-3-9-20-16)18(17-14)12(2)19/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMJSOAQXJLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)
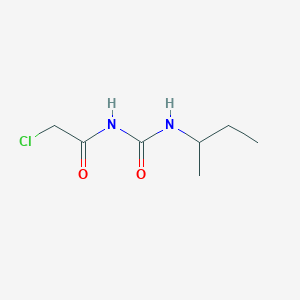


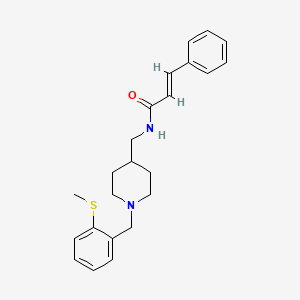
![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
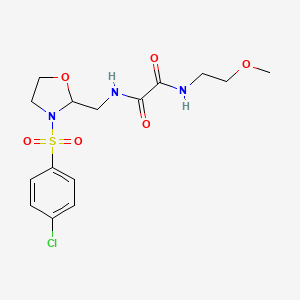
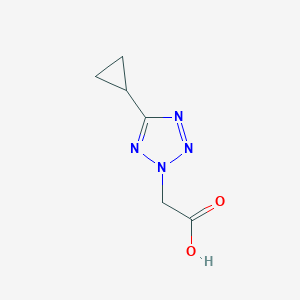
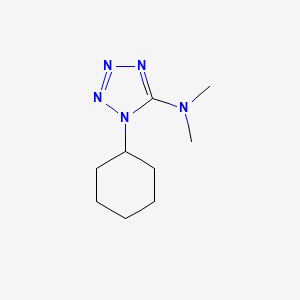
![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)
![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2733260.png)

